![molecular formula C16H22N4O2 B082901 2-(aziridin-1-yl)-N-[[4-[[[2-(aziridin-1-yl)acetyl]amino]methyl]phenyl]methyl]acetamide CAS No. 10328-31-1](/img/structure/B82901.png)
2-(aziridin-1-yl)-N-[[4-[[[2-(aziridin-1-yl)acetyl]amino]methyl]phenyl]methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- is a chemical compound known for its unique structure and properties. It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is linked through a p-phenylenedimethylene bridge.
Vorbereitungsmethoden
The synthesis of 1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- typically involves the reaction of aziridine with p-phenylenedimethylene bis(acetamide). The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and purification processes to achieve the necessary quality for commercial use.
Analyse Chemischer Reaktionen
1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced products.
Wissenschaftliche Forschungsanwendungen
1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- can be compared with other aziridine derivatives and bis(acetamide) compounds. Similar compounds include:
1-Aziridineacetamide: A simpler derivative with a single aziridine ring.
N,N’-Bis(acetamide) derivatives: Compounds with similar bis(acetamide) structures but different linking groups. The uniqueness of 1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- lies in its combination of the aziridine ring and the p-phenylenedimethylene bridge, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
10328-31-1 |
---|---|
Molekularformel |
C16H22N4O2 |
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)-N-[[4-[[[2-(aziridin-1-yl)acetyl]amino]methyl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C16H22N4O2/c21-15(11-19-5-6-19)17-9-13-1-2-14(4-3-13)10-18-16(22)12-20-7-8-20/h1-4H,5-12H2,(H,17,21)(H,18,22) |
InChI-Schlüssel |
LHLWBBYCNRXYAA-UHFFFAOYSA-N |
SMILES |
C1CN1CC(=O)NCC2=CC=C(C=C2)CNC(=O)CN3CC3 |
Kanonische SMILES |
C1CN1CC(=O)NCC2=CC=C(C=C2)CNC(=O)CN3CC3 |
Key on ui other cas no. |
10328-31-1 |
Synonyme |
N,N'-(p-Phenylenedimethylene)bis(1-aziridineacetamide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.